ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including an indazole ring, a pyrrolidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indazole Ring: This can be achieved through a Cu(OAc)2-catalyzed reaction involving the formation of an N-N bond in DMSO under an O2 atmosphere.
Construction of the Pyrrolidine Ring: This step typically involves the cyclization of appropriate precursors under reductive conditions.
Assembly of the Thiazole Ring: This can be synthesized via a sequence involving thermal 6π-electrocyclization of dialkenyl pyrazoles and subsequent oxidation.
Final Coupling: The final step involves coupling the synthesized rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
ETHYL 2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antibacterial agent.
Biological Studies: The compound is used to study various biological pathways and molecular targets, including kinases and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes like kinases, which play a role in various cellular processes . The compound may inhibit or modulate the activity of these enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
MLi-2: A selective inhibitor for the treatment of Parkinson’s disease.
Uniqueness
ETHYL 2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which combines multiple pharmacophores in a single molecule. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-18(27)15-10(2)20-19(29-15)21-17(26)11-8-14(25)24(9-11)16-12-6-4-5-7-13(12)22-23-16/h4-7,11H,3,8-9H2,1-2H3,(H,22,23)(H,20,21,26) |
InChI Key |
JJSPVSPXXLDLSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.